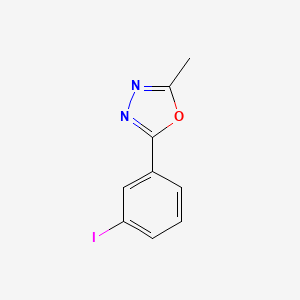
2-(3-Iodophenyl)-5-methyl-1,3,4-oxadiazole
Cat. No. B8720614
M. Wt: 286.07 g/mol
InChI Key: BNXZJGFEYHPTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08569285B2
Procedure details


The product obtained in Step A above (2.9 g, 9.54 mmol) is heated at 120° C. for 3 hours in 35 ml of POCl3. After evaporation of POCl3, the residue is taken up in toluene and the mixture is evaporated to dryness again. The residue from evaporation is dissolved in ethyl acetate and the organic phase is washed with, in succession, 10% NaHCO3 solution, water and then brine. The organic phase is dried over MgSO4 to yield, after evaporation, the expected product in the form of a creamy white solid.


Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][NH:5][C:6](=[O:14])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([I:13])[CH:8]=1)(=O)[CH3:2]>O=P(Cl)(Cl)Cl>[I:13][C:9]1[CH:8]=[C:7]([C:6]2[O:14][C:1]([CH3:2])=[N:4][N:5]=2)[CH:12]=[CH:11][CH:10]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of POCl3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture is evaporated to dryness again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue from evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
is dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed with, in succession, 10% NaHCO3 solution, water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
IC=1C=C(C=CC1)C=1OC(=NN1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
